molecular formula C22H22Cl2Zr B13818088 Bis(4,7-dimethylindenyl)zirconiumdichloride

Bis(4,7-dimethylindenyl)zirconiumdichloride

Katalognummer: B13818088
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: XFIIDQNAANWLFW-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4,7-dimethylindenyl)zirconiumdichloride is a chemical compound with the molecular formula C22H22Cl2Zr It is a metallocene complex, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4,7-dimethylindenyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4,7-dimethylindenyl)zirconiumdichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium complexes.

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange reactions often use reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Bis(4,7-dimethylindenyl)zirconiumdichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Research is ongoing into its potential use in cancer treatment, as it can be used to deliver cytotoxic agents directly to tumor cells.

    Industry: It is used in the production of high-performance materials, including specialty plastics and elastomers.

Wirkmechanismus

The mechanism by which Bis(4,7-dimethylindenyl)zirconiumdichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of stable zirconium-ligand complexes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of 4,7-dimethylindenyl.

    Bis(indenyl)zirconium dichloride: Similar structure but with indenyl ligands instead of 4,7-dimethylindenyl.

    Bis(4,7-dimethylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.

Uniqueness

Bis(4,7-dimethylindenyl)zirconiumdichloride is unique due to the presence of the 4,7-dimethylindenyl ligands, which provide steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in applications where specific reactivity or stability is required.

Eigenschaften

Molekularformel

C22H22Cl2Zr

Molekulargewicht

448.5 g/mol

InChI

InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2

InChI-Schlüssel

XFIIDQNAANWLFW-UHFFFAOYSA-L

Kanonische SMILES

CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.Cl[Zr]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.